9-Methylpyrrolo[1,2-a]quinoxaline
CAS No.:
Cat. No.: VC17586378
Molecular Formula: C12H10N2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
![9-Methylpyrrolo[1,2-a]quinoxaline -](/images/structure/VC17586378.png)
Specification
Molecular Formula | C12H10N2 |
---|---|
Molecular Weight | 182.22 g/mol |
IUPAC Name | 9-methylpyrrolo[1,2-a]quinoxaline |
Standard InChI | InChI=1S/C12H10N2/c1-9-4-2-6-11-12(9)14-7-3-5-10(14)8-13-11/h2-8H,1H3 |
Standard InChI Key | IISJTUGGCIWUHI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)N=CC3=CC=CN32 |
Introduction
Structural and Chemical Characteristics of Pyrrolo[1,2-a]quinoxaline Derivatives
Pyrrolo[1,2-a]quinoxalines consist of a fused pyrrole and quinoxaline system, creating a planar, π-conjugated framework. The quinoxaline moiety (a benzopyrazine structure) contributes electron-deficient characteristics, while the pyrrole ring introduces electron-rich regions, enabling diverse reactivity . Substitutions at specific positions—such as C1, C3, or the benzene ring—significantly alter electronic properties and biological activity.
For instance, 9-methylpyrrolo[1,2-a]quinoxaline hypothetically places a methyl group at the 9th position, likely on the quinoxaline ring. This substitution could enhance lipophilicity and modulate intermolecular interactions, as seen in analogous acenaphthoquinoxaline systems . The molecular formula for a methyl-substituted derivative would approximate C₁₃H₁₁N₃, with a molecular weight near 209.25 g/mol, though precise values require experimental validation.
Synthetic Routes to Pyrrolo[1,2-a]quinoxaline Frameworks
FeCl₃-Catalyzed Cyclization
A robust method for synthesizing pyrrolo[1,2-a]quinoxalines involves FeCl₃-catalyzed reactions between 2-(1H-pyrrol-1-yl)aniline and cyclic ethers. The process employs tert-butyl hydroperoxide (TBHP) as an oxidant and triflic acid as a co-catalyst, yielding derivatives under mild conditions . For a methyl-substituted variant, introducing methyl groups at the aniline or ether precursor stage could direct regioselectivity.
Regioselective Bromination and Subsequent Functionalization
Recent advances using tetrabutylammonium tribromide (TBATB) enable precise bromination at the C3 position of pyrrolo[1,2-a]quinoxalines . This method could be adapted to install methyl groups via Suzuki-Miyaura coupling or nucleophilic substitution. For example, brominated intermediates (e.g., 3-bromo-pyrrolo[1,2-a]quinoxaline) could react with methylboronic acids to yield 3-methyl analogs, though 9-methyl derivatives would require alternative strategies.
Functionalization and Derivative Synthesis
Halogenation and Cross-Coupling Reactions
Regioselective bromination at C3 (achieved via TBATB) allows further diversification. In one study, 3-bromo-pyrrolo[1,2-a]quinoxaline underwent Suzuki coupling with phenylboronic acid to afford 3-aryl derivatives in 88% yield . Similarly, methyl groups could be introduced via Stille or Negishi couplings, leveraging palladium catalysis.
Amino and Carbamate Modifications
Quinoxaline derivatives often feature amino or carbamate groups to enhance bioavailability. For example, 6-amino-2,3-di(furan-2-yl)quinoxaline was converted to a carbamate derivative via reaction with triphosgene and diethylnipecotamide, demonstrating antiviral activity . Applying similar modifications to a 9-methyl variant could optimize pharmacokinetic properties.
Biological and Pharmacological Applications
Antiviral Activity Against Coronaviruses
Quinoxaline derivatives inhibit viral enzymes like SARS-CoV-2 main protease (Mpro). Molecular docking studies highlight interactions between quinoxaline cores and catalytic residues (e.g., hydrogen bonding with His41 and Cys145) . Methyl substitutions may enhance hydrophobic interactions, as seen in compound 36-a, a quinoxaline derivative with a −38.7102 docking score against Mpro .
Toll-Like Receptor (TLR) Antagonism
Pyrazolo[1,5-a]quinoxalines exhibit TLR7 antagonism, suppressing NF-κB signaling. Derivatives with alkyl chains (e.g., butyl or isobutyl) showed IC₅₀ values of 8.2–10.0 μM . A 9-methyl group could sterically influence binding to TLR7’s hydrophobic pocket, though empirical data are needed.
Challenges and Future Directions
Synthetic Hurdles
Introducing methyl groups at specific positions remains challenging due to the electronic effects of the quinoxaline core. Directed C–H activation or transition-metal-catalyzed methylation could address this, inspired by methods for acenaphthoquinoxalines .
Biological Screening
No studies have directly evaluated 9-methylpyrrolo[1,2-a]quinoxaline. Prioritizing in silico screening (e.g., molecular docking with viral targets) followed by in vitro assays would validate theoretical predictions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume